molecular formula C5H8N4O B3030357 4-Amino-6-(methylamino)pyrimidin-2(1H)-one CAS No. 89181-82-8

4-Amino-6-(methylamino)pyrimidin-2(1H)-one

Katalognummer: B3030357
CAS-Nummer: 89181-82-8
Molekulargewicht: 140.14
InChI-Schlüssel: SWJAEZSIUZGXPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-(methylamino)pyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biological systems, including nucleic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(methylamino)pyrimidin-2(1H)-one typically involves the reaction of 4,6-dichloropyrimidine with methylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by amino groups. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-(methylamino)pyrimidin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-Amino-6-(methylamino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • 4-Amino-6-(ethylamino)pyrimidin-2(1H)-one
  • 4-Amino-6-(dimethylamino)pyrimidin-2(1H)-one
  • 4-Amino-6-(propylamino)pyrimidin-2(1H)-one

Comparison: 4-Amino-6-(methylamino)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the methylamino group provides a distinct steric and electronic environment, affecting its interaction with molecular targets and its overall pharmacokinetic properties.

Eigenschaften

CAS-Nummer

89181-82-8

Molekularformel

C5H8N4O

Molekulargewicht

140.14

IUPAC-Name

6-amino-4-(methylamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H8N4O/c1-7-4-2-3(6)8-5(10)9-4/h2H,1H3,(H4,6,7,8,9,10)

InChI-Schlüssel

SWJAEZSIUZGXPO-UHFFFAOYSA-N

SMILES

CNC1=NC(=O)NC(=C1)N

Kanonische SMILES

CNC1=NC(=O)NC(=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.